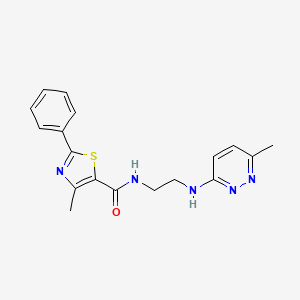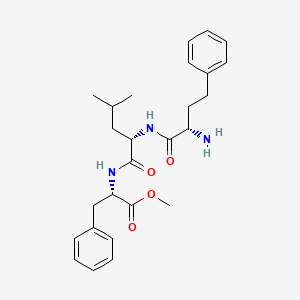
(S)-methyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of a complex molecule like this would likely involve multiple steps, each introducing a new functional group or creating a new chiral center. Techniques such as liquid chromatography-mass spectrometry (LC-MS) could be used to monitor the progress of the reaction and identify the products .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the amide groups might be hydrolyzed under acidic or basic conditions, while the ester group might undergo reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this - such as its melting point, boiling point, solubility, and stability under various conditions - could be determined using a variety of analytical techniques .科学的研究の応用
Synthesis and Characterization
Research on similar compounds, such as various N-(α-bromoacyl)-α-amino esters, focuses on their synthesis and structural characterization. For example, Yancheva et al. (2015) synthesized three novel N-(α-bromoacyl)-α-amino esters and investigated their crystal structures through single crystal X-ray diffraction data. Such studies are fundamental in understanding the molecular architecture and potential reactivity of compounds (Yancheva et al., 2015).
Biological Activity Screening
The synthesized compounds are often screened for various biological activities. In the study by Yancheva et al. (2015), the cytotoxicity, anti-inflammatory, and antibacterial activities of the synthesized compounds were examined. Although the compounds showed low cytotoxicity and lacked antibacterial and anti-inflammatory activities at tested concentrations, such investigations are crucial for identifying potential therapeutic applications or understanding toxicity profiles (Yancheva et al., 2015).
Physicochemical Properties and Toxicological Studies
The physicochemical properties of compounds are essential for predicting their behavior in biological systems and the environment. Yancheva et al. (2015) also calculated the physicochemical properties of the studied compounds and performed in silico toxicological studies. These aspects are vital for drug design, environmental chemistry, and the development of materials with specific properties (Yancheva et al., 2015).
Interaction with Biomolecules
Research on the interaction of similar compounds with biomolecules, such as DNA, can provide insights into their mechanism of action and potential therapeutic uses. For instance, Arshad et al. (2017) studied the binding interactions of dexibuprofen derivatives with ds.DNA through experimental and theoretical techniques, revealing the spontaneous interaction of these compounds with DNA via intercalation and external bindings (Arshad et al., 2017).
作用機序
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Material safety data sheets (MSDS) provide information on handling, storage, and disposal of chemicals, as well as first aid measures and personal protective equipment to use in case of exposure .
将来の方向性
特性
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O4/c1-18(2)16-22(28-24(30)21(27)15-14-19-10-6-4-7-11-19)25(31)29-23(26(32)33-3)17-20-12-8-5-9-13-20/h4-13,18,21-23H,14-17,27H2,1-3H3,(H,28,30)(H,29,31)/t21-,22-,23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFXBNCOIQAUPT-VABKMULXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

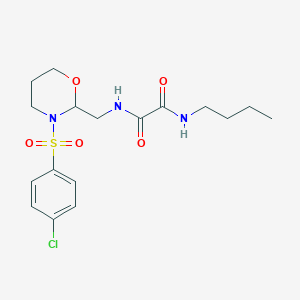
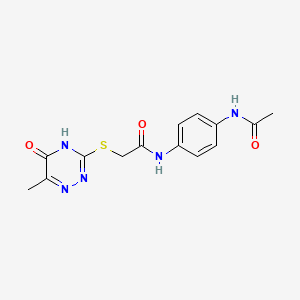
![9-phenethyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2659872.png)

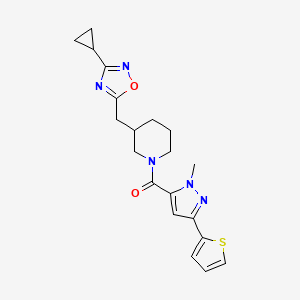
![N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-3-methylthiophene-2-carboxamide](/img/structure/B2659877.png)
![1-(3-(Allyloxy)phenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)

![[2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2659883.png)
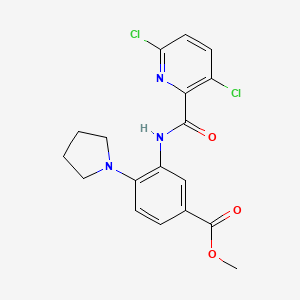

![1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B2659887.png)
